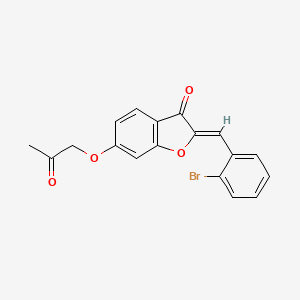
(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as BBBO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBBO is a benzofuran derivative that has a unique structure, which makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is not fully understood, but it is believed to be related to its ability to interact with biological molecules. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. This compound has also been found to scavenge free radicals, which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to modulate the expression of certain genes involved in these processes. In addition, this compound has been found to have low toxicity, making it a promising candidate for further investigation.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is its unique structure, which makes it a promising candidate for further investigation in various fields. This compound also exhibits low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of this compound is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are many future directions for the investigation of (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. One direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Another direction is the investigation of this compound's potential as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in medicinal chemistry, materials science, and environmental science.
Synthesis Methods
The synthesis of (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves the condensation reaction between 2-bromobenzaldehyde and 6-hydroxybenzofuran-3(2H)-one in the presence of a base catalyst. The resulting compound is then reacted with 2-oxopropyl bromide to obtain this compound. This method yields this compound with a purity of over 98%.
Scientific Research Applications
(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions. In materials science, this compound has been used as a building block for the synthesis of new materials with interesting optical and electronic properties. In environmental science, this compound has been studied for its potential use as a biosensor for detecting pollutants in water.
properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-11(20)10-22-13-6-7-14-16(9-13)23-17(18(14)21)8-12-4-2-3-5-15(12)19/h2-9H,10H2,1H3/b17-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUSKUZWICBVCF-IUXPMGMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


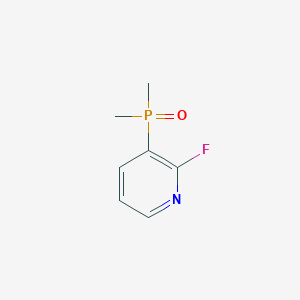

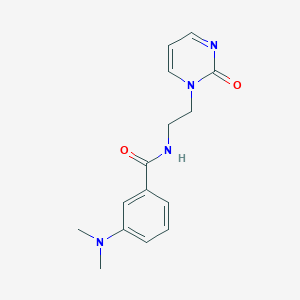
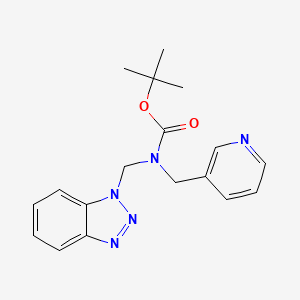

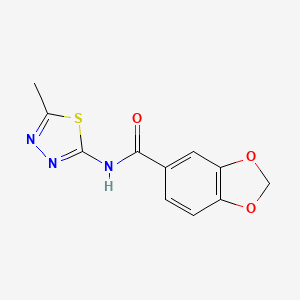


![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2387623.png)
![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)
